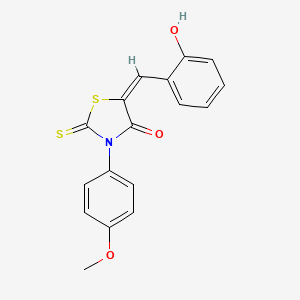![molecular formula C14H11ClN2O2 B11711692 2-chloro-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11711692.png)
2-chloro-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and quinones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides.
Wissenschaftliche Forschungsanwendungen
2-chloro-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-chloro-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with biological molecules. The compound can form coordination complexes with metal ions, which can then interact with cellular components. These interactions can lead to the inhibition of enzyme activity, disruption of cell membranes, and induction of oxidative stress, ultimately resulting in antimicrobial and cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide
- E-2-chloro-N’-(1-(5-chloro-2-hydroxyphenyl)propylidene)benzohydrazide
Uniqueness
2-chloro-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxy groups in the molecule enhances its reactivity and potential for forming diverse derivatives with varied applications.
Eigenschaften
Molekularformel |
C14H11ClN2O2 |
|---|---|
Molekulargewicht |
274.70 g/mol |
IUPAC-Name |
2-chloro-N-[(Z)-(4-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-13-4-2-1-3-12(13)14(19)17-16-9-10-5-7-11(18)8-6-10/h1-9,18H,(H,17,19)/b16-9- |
InChI-Schlüssel |
LOECQIDYJHWNDH-SXGWCWSVSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C\C2=CC=C(C=C2)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11711619.png)
![Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]-](/img/structure/B11711621.png)
![1-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11711629.png)
![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11711630.png)
![2-chloro-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11711640.png)

![4-methoxy-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11711649.png)


![2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11711667.png)
![4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium](/img/structure/B11711670.png)
![2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}dibenzoic acid](/img/structure/B11711680.png)

![2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711707.png)
